molecular formula C13H13N3O B14380038 (NE)-N-[1-(6-phenylpyrimidin-4-yl)propylidene]hydroxylamine

(NE)-N-[1-(6-phenylpyrimidin-4-yl)propylidene]hydroxylamine

Cat. No.: B14380038
M. Wt: 227.26 g/mol
InChI Key: DNOIWAAZNAHSCI-LFIBNONCSA-N
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Description

(NE)-N-[1-(6-phenylpyrimidin-4-yl)propylidene]hydroxylamine is a synthetic organic compound characterized by its unique structure, which includes a phenylpyrimidine moiety and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[1-(6-phenylpyrimidin-4-yl)propylidene]hydroxylamine typically involves the condensation of 6-phenylpyrimidine-4-carbaldehyde with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process. The reaction mixture is then heated to reflux for several hours, followed by cooling and purification of the product through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated purification systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[1-(6-phenylpyrimidin-4-yl)propylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in anhydrous solvents.

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids in the presence of catalysts like iron or aluminum chloride.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenylpyrimidine derivatives.

Scientific Research Applications

(NE)-N-[1-(6-phenylpyrimidin-4-yl)propylidene]hydroxylamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (NE)-N-[1-(6-phenylpyrimidin-4-yl)propylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of enzyme activity. Additionally, the phenylpyrimidine moiety can interact with aromatic residues in protein binding sites, enhancing the compound’s specificity and potency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(NE)-N-[1-(6-phenylpyrimidin-4-yl)propylidene]hydroxylamine is unique due to its specific combination of a phenylpyrimidine moiety and a hydroxylamine functional group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse scientific research applications.

Properties

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

(NE)-N-[1-(6-phenylpyrimidin-4-yl)propylidene]hydroxylamine

InChI

InChI=1S/C13H13N3O/c1-2-11(16-17)13-8-12(14-9-15-13)10-6-4-3-5-7-10/h3-9,17H,2H2,1H3/b16-11+

InChI Key

DNOIWAAZNAHSCI-LFIBNONCSA-N

Isomeric SMILES

CC/C(=N\O)/C1=NC=NC(=C1)C2=CC=CC=C2

Canonical SMILES

CCC(=NO)C1=NC=NC(=C1)C2=CC=CC=C2

Origin of Product

United States

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